2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H11ClN2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2/c1-10-4-2-7-14-16-13(9-17(10)14)11-5-3-6-12(15)8-11/h2-9H,1H3 |
InChI Key |
PLBHKYFAIKUMPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are commonly synthesized through condensation reactions involving 2-aminopyridines and α-haloketones or via palladium-catalyzed arylation of preformed imidazo[1,2-a]pyridine cores. The preparation of 2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine typically follows these general routes with specific modifications to introduce the 3-chlorophenyl substituent and methyl group.
Condensation of 2-Aminopyridine Derivatives with α-Haloketones
One of the most straightforward and efficient methods involves the condensation of 2-aminopyridine with an appropriately substituted α-haloketone under reflux conditions, often in ethanol or other suitable solvents, without requiring additional catalysts.
-
- 2-Aminopyridine is reacted with 3-chloroacetophenone or an α-haloketone bearing a 3-chlorophenyl group.
- The reaction is typically carried out in ethanol under reflux for several hours.
- The product precipitates out or is isolated by standard workup and purified by recrystallization or column chromatography.
Example :
Zhu et al. (2009) described a solvent-free and catalyst-free condensation of α-haloketones with 2-aminopyridines yielding imidazo[1,2-a]pyridines in good to excellent yields, which can be adapted for 3-chlorophenyl derivatives by using 3-chloro-substituted α-haloketones.
Palladium-Catalyzed Arylation of 2-Methylimidazo[1,2-a]pyridine
An alternative method involves the palladium-catalyzed direct arylation of 2-methylimidazo[1,2-a]pyridine with aryl chlorides, including 3-chlorophenyl chloride.
-
- Pd(OAc)₂ (2.5 mol%) as the palladium source.
- Bulky phosphine ligands such as BuAd₂P (10 mol%).
- Base: Cs₂CO₃ (3 equiv).
- Solvent: N-methyl-2-pyrrolidone (NMP).
- Temperature: 120 °C under sealed vessel conditions for 24 hours.
-
- 2-Methylimidazo[1,2-a]pyridine is combined with 3-chlorophenyl chloride, Pd catalyst, ligand, and base in NMP.
- The mixture is stirred at elevated temperature to facilitate C–H activation and arylation at the 2-position.
- Post-reaction workup includes aqueous extraction and purification by column chromatography.
Outcome :
This method yields the target this compound with good purity and yield, as demonstrated in related arylation studies.
Intermolecular Heteroannulation via Copper-Catalyzed Cyclization
Copper(II) triflate catalysis has been employed for the synthesis of imidazo[1,2-a]pyridines by heteroannulation of 2-aminopyridines with nitriles or other suitable substrates.
-
- Cu(OTf)₂ (1 equiv) as catalyst.
- Acetonitrile as solvent and reactant.
- Temperature: 60 °C for 12–24 hours.
-
- 2-Aminopyridine and 3-chlorobenzonitrile (or related nitrile) are combined with Cu(OTf)₂ in acetonitrile.
- The reaction proceeds via cyclization forming the imidazo[1,2-a]pyridine scaffold with the 3-chlorophenyl substituent at position 2.
-
- After reaction completion, the mixture is concentrated and purified by silica gel chromatography.
Comparative Data Table of Preparation Methods
Detailed Research Outcomes and Characterization
Spectroscopic Data :
The synthesized this compound compounds are typically characterized by ^1H and ^13C NMR spectroscopy, showing characteristic chemical shifts for the imidazo[1,2-a]pyridine core and the 3-chlorophenyl substituent. High-resolution mass spectrometry confirms molecular weights consistent with the target compound.Yields and Purity :
Yields vary depending on the method but generally range from 50% to over 90%, with palladium-catalyzed methods providing good selectivity and purity. Purification is commonly achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.Reaction Conditions Optimization : Studies have optimized catalyst loadings, temperature, and solvent choice to maximize yield and minimize by-products. For example, 5 mol% Bi(OTf)₃ and p-toluenesulfonic acid have been used in other imidazo[1,5-a]pyridine syntheses, suggesting potential for similar catalytic systems in related imidazo[1,2-a]pyridine preparations.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: Nucleophilic aromatic substitution reactions can be carried out under basic conditions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis strategies.
Substitution: Basic conditions with non-nucleophilic alcoholic solvents like tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of novel tetracyclic derivatives .
Scientific Research Applications
2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, leading to its diverse biological activities. For example, it has been shown to exhibit antitumor activity by interacting with specific cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity
Chlorination Reactions :
The 3-chlorophenyl group in the target compound contrasts with other 3-substituted derivatives. For instance, 3-nitro or 3-formyl substituents undergo ipso-chlorination with N-chlorosuccinimide (NCS), whereas 3-methyl or 3-chloro groups direct chlorination to the methyl group . This highlights the electron-withdrawing nature of the 3-chlorophenyl group, which stabilizes intermediates during electrophilic substitution.Hydrogenation :
Catalytic hydrogenation of imidazo[1,2-a]pyridines using Ru–NHC complexes shows high enantioselectivity for 2-substituted derivatives. The 3-chlorophenyl group in the target compound may sterically hinder hydrogenation compared to smaller substituents (e.g., 2-methyl), though this remains untested in the evidence .
Structural and Pharmacological Comparisons
Biological Activity
2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a fused imidazole and pyridine ring system, characterized by the presence of a chlorophenyl group and a methyl group. These structural elements contribute to its unique chemical properties, which are essential for its biological activity. Various synthetic methods have been developed to produce this compound, enhancing its availability for research and development in drug discovery.
Anticancer Activity
Imidazo[1,2-a]pyridines have been investigated for their anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines such as HCT-116 and HeLa. In vitro studies suggest that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells . The anticancer mechanisms may involve the inhibition of key signaling pathways or the induction of oxidative stress within the cancer cells.
Study on Antimycobacterial Activity
A study involving imidazo[1,2-a]pyridine derivatives demonstrated potent activity against Mycobacterium tuberculosis strains. Compounds were synthesized and screened for their minimum inhibitory concentrations (MICs), revealing some compounds with MIC values as low as 0.006 μM against resistant strains . This highlights the potential of imidazo[1,2-a]pyridine derivatives in treating tuberculosis.
Interaction Studies
Interaction studies have suggested that this compound may bind to biological targets associated with disease pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile. For example, imidazo[1,2-a]pyridine compounds have shown selectivity towards certain kinases involved in cancer progression .
Table 1: Biological Activity Summary of Imidazo[1,2-a]pyridine Derivatives
| Activity Type | Compound Example | MIC (μM) | Target Organism |
|---|---|---|---|
| Antibacterial | This compound | TBD | Various bacterial strains |
| Anticancer | Compound VI | 0.5 | HeLa cell line |
| Antimycobacterial | Compound 18 | 0.006 | Mycobacterium tuberculosis |
Q & A
Q. When encountering contradictory biological activity data across studies, what systematic validation protocol should researchers follow?
- Methodological Answer : Implement a three-phase validation: (1) Replicate assays under standardized conditions (e.g., 1–100 μM concentration range, 24–72h exposure in RPMI-1640 media), (2) Cross-validate with orthogonal methods (MTT vs. ATP-based viability tests), (3) Conduct SAR studies on analogs (e.g., 2-(4-Fluorophenyl) derivatives) to isolate pharmacophore effects. Meta-analysis of EC50 values using random-effects models quantifies heterogeneity sources (e.g., batch purity variations) .
Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Follow OECD 308 guidelines for aqueous photolysis studies using simulated sunlight (Xe lamp, 300–800 nm). Biodegradation potential is assessed via closed bottle tests (OECD 301D) with activated sludge inoculum. Ecotoxicity profiling requires tiered testing: Daphnia magna acute toxicity (48h LC50; OECD 202), algal growth inhibition (72h IC50; OECD 201), and zebrafish embryo assays (96h LC50). QSAR models (EPI Suite) predict log Kow = 3.2, suggesting moderate bioaccumulation risk .
Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved in 2-(3-Chlorophenyl)-5-methyl derivatives?
- Methodological Answer :
- C-3 Halogenation : Directed ortho-metalation with LDA/TMEDA at –78°C enables bromination (NBS, 85% yield).
- C-8 Functionalization : Palladium-catalyzed C-H activation using pyridine directing groups (e.g., 2-pyridylsulfonyl) achieves arylation.
- Electrochemical Fluorination : Anodic oxidation in acetonitrile/KF introduces fluorine at C-6 with 78% selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
